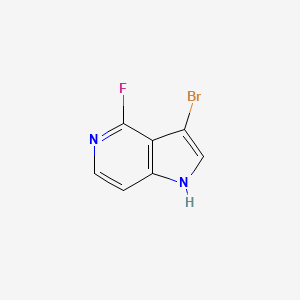

3-Bromo-4-fluoro-5-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJYDUOSUUVOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266964 | |

| Record name | 3-Bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190309-75-1 | |

| Record name | 3-Bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190309-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluoro 5 Azaindole Derivatives

Reactivity Profiling of Halogen Substituents (Bromine and Fluorine)

The presence of two different halogen atoms, bromine at the 3-position and fluorine at the 4-position, imparts a rich and varied reactivity profile to the 3-Bromo-4-fluoro-5-azaindole molecule. The differential reactivity of the C-Br and C-F bonds is a key determinant in planning synthetic strategies for the further functionalization of this scaffold.

The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in 3-Bromo-4-fluoro-5-azaindole exhibit distinct chemical properties, primarily due to the differences in electronegativity and bond strength between bromine and fluorine. Fluorine is the most electronegative element, leading to a highly polarized C-F bond with a significant partial positive charge on the carbon atom. youtube.com Conversely, the C-Br bond is less polar.

In the context of nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group is a critical factor. Typically, in SNAr, the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the presence of electron-withdrawing groups. youtube.com The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. youtube.com However, the strength of the C-F bond often makes fluoride (B91410) a poor leaving group compared to bromide. In many aromatic systems, the order of leaving group ability is I > Br > Cl > F.

Conversely, in the realm of transition-metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. The oxidative addition of a carbon-halogen bond to a low-valent transition metal complex (e.g., Pd(0)) is a crucial step in catalytic cycles such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.gov The weaker C-Br bond readily undergoes oxidative addition, while the stronger C-F bond is generally unreactive under standard cross-coupling conditions.

Table 1: Comparison of C-Br and C-F Bond Properties and Reactivity

| Property | Carbon-Bromine (C-Br) Bond | Carbon-Fluorine (C-F) Bond |

| Bond Polarity | Less Polar | Highly Polar |

| Bond Strength | Weaker | Stronger |

| Reactivity in SNAr | Better leaving group | Poorer leaving group, but activates the ring for attack |

| Reactivity in Cross-Coupling | Highly reactive | Generally unreactive |

The differential reactivity of the C-Br and C-F bonds allows for selective functionalization of the 3-Bromo-4-fluoro-5-azaindole core.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 3-position is the primary site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions offer a versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds. Common examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Heck Reaction: Coupling with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The general mechanism for these reactions involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation (in the case of Suzuki-Miyaura) or carbopalladation (in the case of Heck), and concluding with reductive elimination to regenerate the catalyst and yield the desired product. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is less prone to displacement than the C-Br bond, its activation towards SNAr can be achieved under specific conditions, particularly with strong nucleophiles and/or at elevated temperatures. The presence of the electron-withdrawing pyridine (B92270) nitrogen in the azaindole ring system can facilitate SNAr reactions at the 4-position.

Electrophilic and Nucleophilic Character of the Azaindole Ring System

The 5-azaindole (B1197152) ring system is a hybrid of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine ring. This fusion imparts a complex electronic character to the molecule.

Electrophilic Substitution: The pyrrole moiety of the azaindole ring is generally susceptible to electrophilic attack, with the C3 position being the most nucleophilic in unsubstituted indoles. However, in 3-Bromo-4-fluoro-5-azaindole, the 3-position is already substituted. Electrophilic substitution at other positions would be influenced by the directing effects of the existing substituents and the deactivating effect of the pyridine nitrogen.

Nucleophilic Character: The pyridine ring is inherently electron-deficient and prone to nucleophilic attack, especially when activated by electron-withdrawing groups or upon N-oxidation. The fluorine atom at the 4-position further enhances the electrophilicity of this position, making it a potential site for nucleophilic aromatic substitution.

Reactivity at the Pyrrole N-H Position

The pyrrole N-H proton of 3-Bromo-4-fluoro-5-azaindole is acidic and can be deprotonated by a suitable base to generate the corresponding anion. This anion is a potent nucleophile and can readily undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to introduce substituents on the nitrogen atom.

N-Arylation: Coupling with aryl halides, typically under transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann condensation).

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Protection: The N-H group is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc).

The choice of base and reaction conditions for these transformations is crucial to achieve selective N-functionalization without promoting competing reactions at other sites of the molecule.

Studies on Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: The regioselectivity of reactions involving 3-Bromo-4-fluoro-5-azaindole is a critical consideration. As discussed, palladium-catalyzed cross-coupling reactions will preferentially occur at the more reactive C-Br bond at the 3-position. Nucleophilic aromatic substitution is more likely to occur at the 4-position, activated by the fluorine atom and the pyridine nitrogen. The outcome of electrophilic substitution reactions would be governed by the combined directing effects of the bromo, fluoro, and azaindole ring system. Computational studies can be employed to predict the most likely sites of electrophilic and nucleophilic attack by analyzing the electron density distribution within the molecule.

Stereoselectivity: For reactions that introduce a new chiral center, the control of stereoselectivity is paramount. For instance, in the N-alkylation with a chiral electrophile or the introduction of a chiral substituent via cross-coupling, the stereochemical outcome would depend on the reaction mechanism and the nature of the reactants and catalysts used. The development of asymmetric catalytic methods for the functionalization of such heterocyclic systems is an active area of research.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies on the reactions of 3-Bromo-4-fluoro-5-azaindole are not extensively reported in the available literature. However, general principles of physical organic chemistry can be applied to understand the factors influencing reaction rates and equilibria.

Reaction Kinetics: The rates of palladium-catalyzed cross-coupling reactions are influenced by factors such as the nature of the palladium catalyst and ligands, the solvent, the base, and the reaction temperature. For SNAr reactions, the rate is dependent on the concentration of the nucleophile and the substrate, as well as the temperature and the electron-withdrawing ability of the substituents on the aromatic ring.

Thermodynamic Considerations: The position of equilibrium in reversible reactions will be determined by the relative thermodynamic stability of the reactants and products. In many of the functionalization reactions discussed, such as cross-coupling, the formation of the products is thermodynamically favorable, driving the reactions to completion.

Further experimental and computational studies are necessary to provide quantitative data on the kinetics and thermodynamics of reactions involving 3-Bromo-4-fluoro-5-azaindole, which would enable a more precise control over its chemical transformations.

Role As a Molecular Building Block and Design Element in Organic Synthesis

A Versatile Synthon for Complex Heterocyclic Structures

The strategic placement of the bromine atom at the 3-position of the 5-azaindole (B1197152) scaffold renders it an exceptionally useful synthon for the elaboration into more complex heterocyclic systems. This reactivity is primarily harnessed through palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

One of the most widely employed transformations is the Suzuki-Miyaura coupling , where the carbon-bromine bond is efficiently converted into a carbon-carbon bond. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position, providing a modular approach to novel derivatives. The general applicability of this reaction with various boronic acids and esters has been well-established for related azaindole systems.

Similarly, the Buchwald-Hartwig amination has proven to be a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of 3-Bromo-4-fluoro-5-azaindole with a diverse range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. This capability is crucial for the synthesis of compounds with potential biological activity, as the introduction of amine functionalities can significantly influence a molecule's pharmacological properties. The palladium-catalyzed amination of the related compound, 3-bromo-4-fluoro-acetophenone, has been shown to proceed with high selectivity, highlighting the preferential reactivity of the C-Br bond in the presence of a C-F bond.

The reactivity of the 3-bromo position is not limited to palladium catalysis. It can also serve as a handle for other transformations, such as lithiation followed by quenching with various electrophiles, further expanding the synthetic utility of this building block.

| Reaction Type | Coupling Partner | Bond Formed | General Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | C-C | Introduction of diverse aromatic and heteroaromatic moieties. |

| Buchwald-Hartwig Amination | Amines, Amides | C-N | Installation of various nitrogen-containing functional groups. |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Formation of carbon-carbon triple bonds for further functionalization. |

| Heck Coupling | Alkenes | C-C (sp2) | Creation of substituted alkenes. |

A Scaffold for Combinatorial Chemistry and Library Synthesis

The robust and predictable reactivity of 3-Bromo-4-fluoro-5-azaindole makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. In drug discovery, the ability to rapidly generate a large number of structurally related compounds is essential for identifying new therapeutic agents.

Parallel synthesis techniques can be effectively employed with this scaffold. By utilizing the reactivity of the 3-bromo position, a common core can be diversified with a wide range of building blocks through automated or semi-automated synthesis platforms. For instance, a library of 3-arylated-4-fluoro-5-azaindoles can be readily prepared by reacting the starting material with a collection of different boronic acids under Suzuki coupling conditions. Similarly, a library of 3-amino derivatives can be synthesized using a variety of amines in a Buchwald-Hartwig amination array.

The fluorine atom at the 4-position, while generally less reactive than the bromine at the 3-position in palladium-catalyzed reactions, can subtly modulate the electronic properties and conformation of the resulting molecules. This can lead to a finer tuning of biological activity and pharmacokinetic properties within the synthesized library.

Design Principles for Scaffold Modification and Derivatization

The design of derivatives based on the 3-Bromo-4-fluoro-5-azaindole scaffold follows several key principles aimed at optimizing molecular properties for specific applications, particularly in medicinal chemistry.

Vectorial Diversity: The primary point of diversification is the 3-position, where a wide variety of substituents can be introduced. The choice of substituent is guided by the desired interaction with a biological target. For example, introducing a hydrogen bond donor or acceptor can facilitate binding to a protein active site.

Property Modulation: The fluorine atom at the 4-position plays a crucial role in modulating the physicochemical properties of the molecule. Fluorine is known to increase metabolic stability, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability. Chemists can leverage the presence of this fluorine atom to fine-tune the drug-like properties of the final compounds.

Privileged Structure Mimicry: The azaindole core itself is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. Modifications to the 3-Bromo-4-fluoro-5-azaindole scaffold often aim to mimic the interactions of known ligands with their targets while introducing novel structural features to improve potency, selectivity, or pharmacokinetic profiles.

Integration into Polycyclic and Fused-Ring Systems

Beyond simple derivatization, 3-Bromo-4-fluoro-5-azaindole serves as a valuable precursor for the construction of more complex polycyclic and fused-ring systems. These intricate structures are often found in natural products and potent pharmaceuticals.

One common strategy involves a two-step sequence where a substituent is first introduced at the 3-position, which then participates in an intramolecular cyclization reaction. For example, a Suzuki coupling could be used to install an ortho-functionalized aryl group. Subsequent intramolecular reactions, such as a Heck reaction or a nucleophilic aromatic substitution, could then form a new ring, leading to a fused polycyclic system.

Computational Chemistry and Theoretical Characterization of 3 Bromo 4 Fluoro 5 Azaindole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and optimizing the geometry of molecular systems. For 3-Bromo-4-fluoro-5-azaindole, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are used to determine the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. researchgate.netresearchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a nearly planar structure for the azaindole ring system. The introduction of bromine and fluorine substituents induces minor deviations from planarity and influences the electron distribution within the ring.

| Parameter | Optimized Value (Å/°) |

| C-Br Bond Length | 1.89 |

| C-F Bond Length | 1.35 |

| N-H Bond Length | 1.01 |

| C=C Bond Lengths (avg.) | 1.39 |

| C-N Bond Lengths (avg.) | 1.37 |

| C-C-Br Bond Angle | 120.5 |

| C-C-F Bond Angle | 119.8 |

Note: The data in this table is representative and based on typical DFT calculation results for similar heterocyclic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. irjweb.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net

For 3-Bromo-4-fluoro-5-azaindole, the HOMO is primarily localized on the electron-rich azaindole ring, while the LUMO is distributed across the entire molecule, with significant contributions from the pyrimidine (B1678525) part of the bicyclic system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.82 |

| Energy Gap (ΔE) | 4.63 |

Note: The data in this table is representative and based on typical DFT calculation results for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

In the MEP map of 3-Bromo-4-fluoro-5-azaindole, the nitrogen atom of the pyridine (B92270) ring and the fluorine atom are expected to be the most electron-rich regions (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the pyrrole (B145914) nitrogen and the regions around the bromine atom would exhibit a more positive potential (blue), indicating sites for potential nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as charge transfer and hyperconjugation, that contribute to the stability of the molecule. researchgate.net By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO analysis can quantify the delocalization of electron density.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of 3-Bromo-4-fluoro-5-azaindole over time. nih.govresearchgate.net These simulations provide insights into how the molecule behaves in different environments, such as in solution, and can reveal important conformational changes that may be relevant to its biological activity. Conformational analysis helps in identifying the low-energy conformers and understanding the rotational barriers around single bonds. nih.gov For a relatively rigid molecule like 3-Bromo-4-fluoro-5-azaindole, MD simulations can elucidate the subtle vibrations and rotations of the substituents.

Prediction of Spectroscopic Signatures (Vibrational Frequencies)

Theoretical calculations can predict the vibrational spectra (infrared and Raman) of a molecule. scispace.com By calculating the harmonic vibrational frequencies using DFT, it is possible to assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

For 3-Bromo-4-fluoro-5-azaindole, the calculated vibrational frequencies would show characteristic peaks for N-H stretching, C-H stretching of the aromatic ring, as well as vibrations corresponding to the C-Br and C-F bonds. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. scispace.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| C-F Stretch | 1250 |

| C-Br Stretch | 650 |

Note: The data in this table is representative and based on typical DFT calculation results for similar heterocyclic compounds.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. nih.gov For reactions involving 3-Bromo-4-fluoro-5-azaindole, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can map out the entire reaction pathway.

By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and kinetics of a proposed reaction mechanism. This theoretical insight is invaluable for optimizing reaction conditions and designing synthetic routes.

Supramolecular Interactions and Crystal Packing Analysis via Computational Methods

Computational analysis of the supramolecular interactions and crystal packing for 3-Bromo-4-fluoro-5-azaindole has not been reported in the available scientific literature. Such studies, which would typically involve techniques like Hirshfeld surface analysis, quantum theory of atoms in molecules (QTAIM), and density functional theory (DFT) calculations, are crucial for understanding the non-covalent interactions that govern the crystal structure of a compound. These interactions include hydrogen bonds, halogen bonds, and π-π stacking, which dictate the arrangement of molecules in the solid state and influence its physicochemical properties.

Without experimental crystal structure data (e.g., from X-ray crystallography) or dedicated computational studies, a detailed analysis of the intermolecular forces and packing motifs for 3-Bromo-4-fluoro-5-azaindole cannot be provided.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks correspond to specific vibrational modes. For 3-Bromo-4-fluoro-5-azaindole, the FT-IR spectrum is expected to show characteristic absorptions for the N-H group of the pyrrole (B145914) ring, C-H bonds, aromatic C=C and C=N bonds, and the C-F and C-Br bonds.

The N-H stretching vibration of the indole (B1671886) moiety typically appears as a sharp to moderately broad band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) will contain a complex series of bands corresponding to aromatic ring stretching, C-H bending, and the vibrations of the carbon-halogen bonds. The C-Br stretching vibration is typically found at low wavenumbers, often below 600 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for 3-Bromo-4-fluoro-5-azaindole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Pyrrole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1620-1450 | C=C / C=N Stretch | Aromatic Rings |

| ~1250-1100 | C-F Stretch | Aryl-F |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar or symmetric bonds often produce stronger Raman signals. For 3-Bromo-4-fluoro-5-azaindole, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum. The C-Br bond, being highly polarizable, should also yield a detectable signal at low frequencies. This technique is especially useful for confirming the structure of the heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

For 3-Bromo-4-fluoro-5-azaindole, ¹H NMR would reveal the number of different types of protons, their electronic environments (chemical shift), and their neighboring protons (spin-spin coupling). The spectrum would be expected to show a signal for the N-H proton and distinct signals for the protons on the heterocyclic rings. The fluorine atom would introduce additional complexity through H-F coupling, which can help in assigning the positions of adjacent protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom bonded to the electronegative fluorine would appear at a characteristic downfield shift and exhibit a strong C-F coupling constant. Similarly, the carbon bonded to bromine would be shifted, though to a lesser extent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-4-fluoro-5-azaindole

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ¹H | ~11-12 | Broad Singlet | N-H |

| ¹H | ~7.0-8.5 | Doublet, Doublet of Doublets | Aromatic Protons |

| ¹³C | ~140-155 (large JC-F) | Doublet | C4-F |

| ¹³C | ~90-100 | Singlet | C3-Br |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For 3-Bromo-4-fluoro-5-azaindole (C₇H₄BrFN₂), the high-resolution mass spectrum would confirm its elemental composition. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as two peaks of almost equal intensity separated by two m/z units (M and M+2). This provides a definitive signature for a monobrominated compound. researchgate.net

Electron impact (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) can be used to study fragmentation patterns. Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN. scirp.org The fragmentation of 3-Bromo-4-fluoro-5-azaindole would likely involve initial cleavages around the pyrrolopyridine core.

Table 3: Predicted Mass Spectrometry Data for 3-Bromo-4-fluoro-5-azaindole

| m/z Value | Interpretation | Notes |

|---|---|---|

| ~214 / 216 | [M]⁺ / [M+2]⁺ | Molecular ion peaks, characteristic 1:1 bromine isotope pattern. |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the exact connectivity and stereochemistry.

For 3-Bromo-4-fluoro-5-azaindole, a successful crystallographic analysis would provide an absolute confirmation of the substitution pattern on the azaindole core, leaving no doubt as to the positions of the bromine and fluorine atoms. Furthermore, it would reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the pyridine (B92270) nitrogen of a neighboring molecule, which are common in azaindole structures.

Chromatographic Techniques for Isolation, Purity Determination, and Reaction Monitoring

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. Different solvent systems can be screened to find optimal conditions for separation.

HPLC is a high-resolution technique used to accurately determine the purity of a final compound. For substituted azaindoles, reverse-phase HPLC (RP-HPLC) is commonly used. nih.govresearchgate.netruifuchems.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid, would be typical. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect impurities at very low levels, often with purity reported as >95% or >99%. nih.govresearchgate.netruifuchems.com Preparative HPLC can also be used for the final purification of the compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like 3-Bromo-4-fluoro-5-azaindole. The methodology relies on the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

For a compound with the aromatic and moderately polar structure of 3-Bromo-4-fluoro-5-azaindole, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.

Detailed Research Findings: In a typical analysis, a C18 column is used as the stationary phase. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a small percentage of an acid such as formic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV-Vis spectrophotometer, as the azaindole ring system contains a chromophore that absorbs ultraviolet light.

The purity of a sample of 3-Bromo-4-fluoro-5-azaindole can be determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. For structural elucidation, the fractions corresponding to each peak can be collected after separation for further analysis by techniques like mass spectrometry or NMR.

Hypothetical HPLC Analysis Data for 3-Bromo-4-fluoro-5-azaindole:

| Peak Number | Retention Time (minutes) | Peak Area | Area % | Identity |

| 1 | 2.54 | 15,800 | 0.8 | Impurity A |

| 2 | 4.88 | 1,950,000 | 98.5 | 3-Bromo-4-fluoro-5-azaindole |

| 3 | 5.12 | 14,200 | 0.7 | Impurity B |

This table illustrates a hypothetical chromatogram where the main compound shows a purity of 98.5%.

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze volatile compounds. For a compound like 3-Bromo-4-fluoro-5-azaindole, which has a relatively low molecular weight and is expected to have sufficient volatility and thermal stability, GC can be an effective method for purity assessment and structural analysis, especially when coupled with a mass spectrometer (GC-MS).

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column.

Detailed Research Findings: For the analysis of halogenated heterocyclic compounds, a capillary column with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl polysiloxane, is often employed. The oven temperature is programmed to increase gradually, which allows for the separation of compounds with a range of boiling points.

When coupled with a mass spectrometer, GC-MS provides not only retention time data for purity assessment but also mass spectra for each separated component. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and is invaluable for confirming the structure of 3-Bromo-4-fluoro-5-azaindole and identifying any related impurities.

Hypothetical GC-MS Analysis Data for 3-Bromo-4-fluoro-5-azaindole:

| Peak Number | Retention Time (minutes) | Area % | Key Mass Fragments (m/z) | Identity |

| 1 | 8.15 | 1.2 | 150, 123 | Impurity C |

| 2 | 9.50 | 98.8 | 214, 216, 135 | 3-Bromo-4-fluoro-5-azaindole |

This table presents hypothetical GC-MS data. The presence of two peaks at m/z 214 and 216 with approximately equal intensity is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (79Br and 81Br).

Medicinal Chemistry Research and Pharmacological Design Principles Utilizing Azaindole Scaffolds

Azaindoles as "Privileged Structures" in Drug Discovery

The term "privileged structure" refers to molecular scaffolds that exhibit versatile binding properties, enabling them to serve as potent and selective ligands for a range of different biological targets through the modification of functional groups. nih.gov Azaindoles, also known as pyrrolopyridines, have been recognized as privileged structures in medicinal chemistry and drug discovery programs. nih.govresearchgate.net This status is attributed to their unique ability to mimic the endogenous indole (B1671886) and purine (B94841) systems while offering distinct advantages for drug design. nih.gov

The incorporation of a nitrogen atom into the indole ring to form the four isomers of azaindole (4-, 5-, 6-, and 7-azaindole) can modulate a compound's potency and physicochemical properties, such as solubility, pKa, and lipophilicity. nih.govpharmablock.comnih.gov This modulation can lead to improved drug-like qualities. nih.gov Furthermore, the azaindole scaffold's structural similarity to the adenine (B156593) component of adenosine (B11128) triphosphate (ATP) makes it an especially valuable framework in the development of kinase inhibitors. pharmablock.com The utility of this scaffold is demonstrated by its presence in several approved drugs, including the 7-azaindole-containing cancer therapies Vemurafenib and Venetoclax, both of which were developed using fragment-based drug discovery strategies. pharmablock.com

Bioisosteric Replacement Strategies Involving Azaindoles for Indole and Purine Systems

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by substituting one group with another that has similar physical or chemical properties. The four positional isomers of azaindole are considered excellent bioisosteres of indole and purine systems. nih.gov The primary structural difference is the substitution of a sp² hybridized carbon-hydrogen (CH) group in the indole's benzene (B151609) ring with a sp² hybridized nitrogen atom. nih.gov

This seemingly minor change significantly influences a molecule's intrinsic physicochemical properties. nih.govacs.org Replacing an indole or purine core with an azaindole scaffold allows medicinal chemists to fine-tune critical parameters that affect a drug's behavior in the body. nih.gov These parameters include:

Solubility and Polarity: The additional nitrogen atom can act as a hydrogen bond acceptor, often leading to increased aqueous solubility and polarity compared to the corresponding indole analogue. nih.gov

pKa Modulation: The basicity of the molecule is altered, which can affect its ionization state at physiological pH, influencing absorption, distribution, and target engagement. nih.gov

Target Binding Interactions: The nitrogen atom provides an additional point for hydrogen bonding, potentially enhancing binding affinity and selectivity for the biological target. pharmablock.com

Metabolic Stability: Altering the electronic properties of the ring system can change its susceptibility to metabolic enzymes, potentially improving the drug's half-life.

Intellectual Property: Creating novel chemical entities by employing bioisosteric replacement provides an avenue for generating new intellectual property. pharmablock.com

This strategic replacement allows for the optimization of absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or improving the desired pharmacological activity. nih.gov

Scaffold Design for Kinase Inhibitor Development

The azaindole scaffold has proven to be a highly effective framework for the development of protein kinase inhibitors, a critical class of drugs, particularly in oncology. nih.gov The human kinome consists of over 500 protein kinases that play central regulatory roles in nearly all aspects of cell biology, making them prime therapeutic targets. nih.gov The majority of kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site in the kinase's catalytic domain. jst.go.jpjst.go.jp

Azaindoles are particularly well-suited for this role due to their structural resemblance to adenine. pharmablock.com The 7-azaindole (B17877) isomer, in particular, has been widely employed as a "hinge-binding" motif. chemicalbook.comnih.govjst.go.jp The hinge region is a flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase, and it forms critical hydrogen bonds with the adenine of ATP. jst.go.jp The 7-azaindole scaffold can mimic this interaction effectively. chemicalbook.comjst.go.jp

The effectiveness of the azaindole scaffold in kinase inhibition stems from its ability to form key non-covalent interactions within the ATP-binding pocket. nih.gov The arrangement of nitrogen atoms in the bicyclic system allows for specific hydrogen bonding patterns with the kinase hinge region. nih.gov For the 7-azaindole scaffold, the pyridine (B92270) nitrogen (N7) typically acts as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group (N1) serves as a hydrogen bond donor. jst.go.jp This allows the scaffold to form two crucial hydrogen bonds with the backbone amides of the hinge residues, mimicking the binding of ATP's adenine ring. chemicalbook.comnih.govjst.go.jpnih.gov

X-ray crystallography studies have revealed different binding modes for 7-azaindole inhibitors: jst.go.jpchemicalbook.com

"Normal" Mode: The most common orientation, where the azaindole forms bidentate hydrogen bonds with the backbone amides of hinge residues, often designated as GK+1 and GK+3 (where GK is the gatekeeper residue). jst.go.jpchemicalbook.com

"Flipped" Mode: The azaindole moiety is rotated 180 degrees relative to the normal mode but can still form bidentate hydrogen bonds. jst.go.jpchemicalbook.com

"Non-Hinge" Mode: In some cases, the azaindole group binds to a different part of the active site, especially if the molecule contains another, more dominant hinge-binding motif. chemicalbook.com

By strategically placing substituents at various positions on the azaindole ring, medicinal chemists can modulate the inhibitor's specificity. jst.go.jp These substituents can form additional interactions with other regions of the ATP-binding site, such as the ribose-binding region or adjacent hydrophobic pockets, thereby increasing affinity and selectivity for the target kinase over other kinases in the kinome. jst.go.jp

Fragment-Based Drug Design (FBDD) is a powerful method for lead discovery that starts by screening libraries of low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.govnih.govfrontiersin.org Once a fragment hit is identified and its binding mode is confirmed, typically by X-ray crystallography, it is then optimized and "grown" into a more potent, lead-like molecule. nih.gov

The azaindole scaffold is an ideal starting point for FBDD campaigns targeting kinases. nih.govnih.gov Its small size, desirable physicochemical properties, and inherent ability to bind the kinase hinge region make it a high-quality "privileged fragment." pharmablock.comnih.gov A notable success story is the discovery of Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for treating melanoma. chemicalbook.comnih.govjst.go.jp This drug was developed from a simple 7-azaindole fragment through a structure-based drug design process. chemicalbook.comnih.govjst.go.jp The initial fragment provided the crucial hinge-binding anchor, which was then elaborated with additional chemical groups to achieve high potency and selectivity. chemicalbook.comnih.gov Several other azaindole-based kinase inhibitors have also emerged from FBDD programs, underscoring the value of this approach in leveraging the privileged nature of the azaindole core. nih.govpharmablock.com

Development of Azaindole-Based Antiviral Agents

The azaindole framework's utility extends beyond kinase inhibition into the development of novel antiviral agents. nih.govacs.org The scaffold's capacity for bioisosteric replacement and the ability to fine-tune physicochemical properties are highly advantageous in the pursuit of effective antivirals. nih.govacs.org Research has demonstrated the potential of azaindole derivatives against a variety of RNA viruses, including respiratory syncytial virus (RSV), influenza, human immunodeficiency virus (HIV), and coronaviruses like SARS-CoV-2. nih.govacs.orgfrontiersin.org

For example, a series of 3-alkynyl-5-aryl-7-aza-indoles has been synthesized and evaluated for broad-spectrum antiviral activity. frontiersin.orgnih.gov These compounds have shown promising activity in the low micromolar range against RSV, SARS-CoV-2, and Venezuelan Equine encephalitis virus (VEEV) without significant cytotoxicity. frontiersin.orgnih.gov The development of such broad-spectrum agents is a critical goal in antiviral research, and these findings highlight the 3-alkynyl-5-aryl-7-aza-indole scaffold as a promising chemotype for further development. frontiersin.orgnih.gov The binding interactions of these azaindole derivatives with viral or host proteins are studied to establish a structural basis for designing next-generation antiviral agents. nih.govacs.org

Structure-Activity Relationship (SAR) Studies on Azaindole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications to a molecule affect its biological activity. For azaindole derivatives, systematic SAR investigations have been crucial for optimizing their potency as both kinase inhibitors and antiviral agents. nih.gov These studies typically involve synthesizing a library of analogues where different positions on the azaindole ring are substituted with various functional groups.

A review of SAR studies on 7-azaindole derivatives developed as anticancer agents reveals that positions 1, 3, and 5 are the most critical sites for modification to enhance activity. nih.govcitedrive.com Disubstitution and the introduction of alkyl, aryl carboxamide, or other heterocyclic rings have been identified as successful strategies. nih.govcitedrive.com

In the context of antiviral agents, SAR exploration of 3-alkynyl-5-aryl-7-aza-indoles against RSV demonstrated that the substitution pattern at the 5-position is a key determinant of both efficacy and cytotoxicity. frontiersin.orgnih.gov For instance, starting with a lead compound, modifications were made to the aryl group at position 5.

| Compound | R5 Group (Aryl at Position 5) | Anti-RSV Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4a | 4-Methoxyphenyl | 1.5 | 2.6 | 1.7 |

| 4d | 2,5-Dimethoxyphenyl | 0.55 | >50 | >90 |

| 4f | 4-Methoxyethoxyphenyl | >50 | >50 | - |

| 4h | 3-Chlorophenyl | 1.2 | >50 | >42 |

| 4i | 4-Fluorophenyl | 1.3 | >50 | >38 |

| 4j | Furan-3-yl | >50 | >50 | - |

| 4k | Thiophen-3-yl | 2.3 | >50 | >22 |

The data reveals that while many substitutions at the 5-position are tolerated, some lead to a complete loss of activity (e.g., 4-methoxyethoxyphenyl and furanyl). nih.gov Several derivatives, such as those with 3-chlorophenyl (4h) and 4-fluorophenyl (4i) groups, displayed good antiviral activity with no cytotoxicity. nih.gov The 2,5-dimethoxyphenyl derivative (4d) emerged as the most promising, with potent activity (EC₅₀ = 0.55 µM) and a high selectivity index (>90). nih.gov Conversely, modifications at other positions, such as introducing a 3-chlorophenylacetylene substituent at position 3, led to a significant decrease in anti-RSV activity. nih.gov These systematic studies are essential for guiding the rational design of more effective and selective therapeutic agents based on the azaindole scaffold.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations and co-crystallography studies are pivotal in elucidating the binding modes of azaindole-based inhibitors. These computational and experimental techniques provide critical insights into the specific interactions between the ligand and the amino acid residues within the target protein's active site. For azaindole scaffolds, these studies consistently highlight their role as a framework for establishing key hydrogen bonding interactions, particularly within the ATP-binding pocket of kinases. pharmablock.comjst.go.jp

The defining feature of the azaindole scaffold in kinase inhibition is its capacity to form two hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. jst.go.jp The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This bidentate interaction anchors the inhibitor in the active site, providing a stable foundation for further affinity and selectivity enhancements through substitutions on the azaindole core.

Detailed research findings from various azaindole derivatives illustrate how substitutions at different positions of the ring system can modulate binding affinity and target selectivity. For instance, structure-activity relationship (SAR) investigations have shown that substitutions at the 3, 4, and 5-positions of the azaindole ring can be directed toward specific sub-pockets of the ATP-binding site, such as the ribose-binding region or hydrophobic pockets, to achieve greater potency and selectivity. jst.go.jp

In the case of 3-Bromo-4-fluoro-5-azaindole, molecular modeling would predict that the core 5-azaindole (B1197152) structure establishes the primary hinge interactions. The substituents at the 3 and 4-positions are critical for fine-tuning the compound's pharmacological profile. The bromine atom at the 3-position can engage in halogen bonding or occupy a hydrophobic pocket, while the fluorine atom at the 4-position can modulate the electronic properties of the ring and potentially form hydrogen bonds or other electrostatic interactions. nih.gov

The table below summarizes common interactions observed in docking studies of various substituted azaindole derivatives with protein kinases, providing a model for the expected interactions of 3-Bromo-4-fluoro-5-azaindole.

Table 1: Representative Ligand-Protein Interactions for Substituted Azaindole Scaffolds

| Azaindole Position | Type of Substituent | Interacting Protein Residue (Example) | Type of Interaction | Reference |

|---|---|---|---|---|

| N1 (Pyrrole) | -H | Hinge Region Main Chain (e.g., Ala, Cys) | Hydrogen Bond Donor | jst.go.jp |

| N5 (Pyridine) | - | Hinge Region Main Chain (e.g., Glu, Met) | Hydrogen Bond Acceptor | pharmablock.comjst.go.jp |

| C3 | Aryl, Heteroaryl | Gatekeeper Residue, Hydrophobic Pocket | π-π Stacking, Hydrophobic | jst.go.jp |

| C3 | Amine, Pyrimidine (B1678525) | Ribose Binding Region | Hydrogen Bond, π-π Stacking | jst.go.jp |

| C4 | Alkoxy, Fluoro | Ribose Binding Region, Solvent Front | Hydrogen Bond, Electrostatic | jst.go.jpnih.gov |

This table is a generalized representation based on studies of various azaindole derivatives and is intended to illustrate the principles of interaction.

Molecular dynamics (MD) simulations further complement docking studies by providing a dynamic view of the ligand-protein complex. For azaindole derivatives, MD simulations have been used to assess the stability of the binding pose and the key interactions over time. For example, studies on 7-azaindole derivatives targeting the SARS-CoV-2 spike-hACE2 protein interaction revealed that the azaindole scaffold forms stable hydrogen bonds with key residues like ASP30 and LYS26 of hACE2. nih.gov These simulations confirm the foundational role of the azaindole core in anchoring the molecule to the target protein. nih.gov

The data below, derived from docking studies of various 7-azaindole analogs against PARP enzymes, illustrates how different substitutions impact binding affinity. While these are not 5-azaindole compounds, they demonstrate the principle of how substitutions on the core scaffold influence binding energy.

Table 2: Molecular Docking Results of Sample Azaindole Analogs against PARP (PDB ID: 6NRH)

| Compound | Key Substituent | Binding Free Energy (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Analog 4a | 4-Bromo Phenyl | -8.7 | Hydrogen bonds, π-π stacking | ijper.org |

| Analog 4b | 4-Chloro Phenyl | -8.6 | Hydrogen bonds, π-π stacking | ijper.org |

| Analog 4g | 4-Methoxy Phenyl | -9.1 | Hydrogen bonds, π-π stacking | ijper.org |

Data is illustrative of SAR principles for the azaindole class of compounds. The specific compound 3-Bromo-4-fluoro-5-azaindole was not tested in this study.

Future Perspectives and Emerging Research Directions

Advancements in Chemo-Enzymatic and Biocatalytic Synthesis of Azaindoles

The synthesis of complex heterocyclic compounds like azaindoles is increasingly benefiting from the integration of enzymatic methods with traditional organic chemistry. Chemo-enzymatic and biocatalytic approaches offer significant advantages in terms of selectivity, efficiency, and sustainability.

Recent research has demonstrated the utility of enzymes, such as prenyltransferases, for the late-stage functionalization of azaindole scaffolds. shareok.orgshareok.org These enzymes can catalyze the transfer of prenyl groups to the azaindole core with high regioselectivity, a transformation that is often challenging to achieve through conventional synthetic methods. nih.gov For instance, studies have shown that certain prenyltransferases can accept azaindole-containing substrates, leading to the production of novel prenylated analogs. shareok.orgshareok.org This enzymatic approach has been successfully applied to azaindole-substituted tryptophan analogs, highlighting the potential for creating diverse libraries of bioactive compounds. nih.gov

Furthermore, halogenation, a key step in the synthesis of compounds like 3-Bromo-4-fluoro-5-azaindole, can be achieved using biocatalysts. The RebH enzyme variant, for example, has been shown to effectively halogenate indole (B1671886) and azaindole derivatives under environmentally benign conditions. frontiersin.org This enzymatic halogenation offers excellent catalyst-controlled selectivity, minimizing the formation of isomeric byproducts. frontiersin.org

The future in this area lies in the discovery and engineering of novel enzymes with tailored substrate specificities and catalytic activities for the synthesis of highly functionalized azaindoles. The development of multi-enzyme cascade reactions in one-pot systems will further streamline the synthesis process, making it more atom-economical and environmentally friendly.

Table 1: Examples of Enzymatic Transformations on Azaindole Scaffolds

| Enzyme Class | Transformation | Substrate Type | Potential Application |

| Prenyltransferases | Prenylation | Azaindole-substituted tryptophans | Diversification of natural product analogs |

| Halogenases (e.g., RebH variants) | Halogenation | Indoles and azaindoles | Regioselective synthesis of halo-azaindoles |

| Tryptophan Synthase | Synthesis of tryptophan analogs | Indole derivatives | Production of precursors for chemo-enzymatic synthesis |

Application of Machine Learning and Artificial Intelligence in Azaindole Design and Synthesis Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of novel azaindole derivatives. These computational tools can analyze vast datasets to identify structure-activity relationships (SAR), predict molecular properties, and propose efficient synthetic routes.

In the context of azaindole design, ML models can be trained on existing libraries of compounds to predict their biological activity against specific therapeutic targets. astrazeneca.comnih.gov This predictive power allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. mdpi.com Graph neural networks, a type of ML model, are particularly well-suited for predicting the properties of molecules based on their structure. astrazeneca.com

Exploration of Novel Therapeutic Targets for Azaindole-Based Compounds

The azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly protein kinases. nih.govjst.go.jp The nitrogen atom in the pyridine (B92270) ring and the NH group of the pyrrole (B145914) ring can act as hydrogen bond acceptors and donors, respectively, mimicking the hinge-binding motif of ATP in kinases. nih.gov

Numerous azaindole derivatives have been investigated as inhibitors of various kinases implicated in cancer and other diseases. These include:

PI3K (Phosphoinositide 3-kinase): A family of enzymes involved in cell growth, proliferation, and survival. Novel 7-azaindole (B17877) derivatives have been identified as potent PI3K inhibitors. nih.gov

FGFR4 (Fibroblast Growth Factor Receptor 4): A potential target for hepatocellular carcinoma. Selective covalent inhibitors based on the 7-azaindole scaffold have been developed. acs.orgresearchgate.net

Trk (Tropomyosin-related kinase): A target for the treatment of cancer and pain. A novel 7-azaindole derivative has been identified as a selective TrkA inhibitor. nih.gov

DYRK kinases (Dual-specificity tyrosine-phosphorylation-regulated kinase): Implicated in the progression of various cancers. 7-azaindole derivatives have shown inhibitory activity against DYRK1B and DYRK2. nih.gov

Beyond kinases, azaindole derivatives have shown promise against other therapeutic targets, including HIV-1 integrase and as M1 mAChR PAM agonists for potential Alzheimer's disease treatment. nih.govacs.org The unique substitution pattern of 3-Bromo-4-fluoro-5-azaindole could lead to novel interactions with these and other yet-to-be-explored biological targets. Future research will likely focus on screening this and related compounds against a broader range of therapeutic targets, including those involved in inflammatory and neurodegenerative diseases.

Table 2: Selected Therapeutic Targets for Azaindole Derivatives

| Target | Therapeutic Area | Example Azaindole Type |

| PI3K | Cancer | 7-Azaindole derivatives |

| FGFR4 | Cancer (Hepatocellular Carcinoma) | 7-Azaindole derivatives |

| Trk Kinases | Cancer, Pain | 7-Azaindole derivatives |

| DYRK Kinases | Cancer (Glioblastoma) | 7-Azaindole derivatives |

| HIV-1 Integrase | HIV/AIDS | Diaryl 7-azaindoles |

Development of Azaindole Derivatives for Optoelectronic Applications

The photophysical properties of the azaindole core make it an attractive scaffold for the development of novel materials for optoelectronic applications. 7-Azaindole itself is a well-studied chromophore, and its fluorescence is sensitive to its local environment. acs.orgnih.gov This sensitivity arises from its ability to undergo excited-state proton transfer and its large change in dipole moment upon excitation. acs.org

The incorporation of azaindole moieties into larger π-conjugated systems can lead to materials with tunable optical and electronic properties. chemrxiv.org By modifying the substitution pattern on the azaindole ring, it is possible to fine-tune the HOMO-LUMO gap, which in turn affects the absorption and emission wavelengths of the molecule. chemrxiv.org The introduction of bromo and fluoro substituents, as in 3-Bromo-4-fluoro-5-azaindole, can significantly alter the electronic properties of the scaffold, potentially leading to interesting photophysical behaviors.

Future research in this area will focus on the synthesis and characterization of novel azaindole-containing polymers and small molecules for applications in:

Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters or host materials.

Organic Photovoltaics (OPVs): As electron donor or acceptor materials.

Fluorescent Probes: For sensing and imaging applications in biological systems. nih.gov

The development of stable and efficient azaindole-based materials could contribute to the advancement of next-generation electronic and photonic devices. chemrxiv.org

Sustainable and Green Chemistry Approaches for Azaindole Production

The principles of green chemistry are becoming increasingly important in the synthesis of pharmaceuticals and other fine chemicals. For azaindole production, this translates to the development of synthetic routes that are more efficient, use less hazardous reagents, and generate minimal waste. researchgate.netacs.org

Traditional methods for azaindole synthesis can involve harsh reaction conditions and the use of toxic reagents. Modern approaches are focusing on the use of transition metal catalysis to achieve milder and more efficient transformations. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, have been successfully employed in the synthesis of substituted azaindoles. mdpi.com

One-pot and cascade reactions are particularly attractive from a green chemistry perspective as they reduce the number of purification steps and minimize solvent usage. mdpi.com Methodologies for the one-pot synthesis of 1,2-disubstituted azaindoles involving a palladium-catalyzed N-arylation followed by a Sonogashira reaction and cyclization have been developed. mdpi.com

The use of more sustainable solvents, such as water or bio-based solvents, is another key aspect of greening azaindole synthesis. mdpi.com Furthermore, the development of catalytic systems that can be recycled and reused is a major goal.

Future research will continue to focus on the development of novel catalytic systems and reaction methodologies that align with the principles of green chemistry, ensuring that the production of valuable azaindole compounds can be achieved in an environmentally responsible manner. researchgate.net

Table 3: Green Chemistry Approaches in Azaindole Synthesis

| Approach | Description | Green Chemistry Principle |

| Transition Metal Catalysis | Use of catalysts like palladium to enable reactions under milder conditions with higher selectivity. | Catalysis, Atom Economy |

| One-Pot/Cascade Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Less Hazardous Chemical Syntheses, Waste Prevention |

| Use of Sustainable Solvents | Employing environmentally benign solvents like water or developing solvent-free reaction conditions. | Safer Solvents and Auxiliaries |

| Recyclable Catalysts | Development of heterogeneous or otherwise recoverable catalysts to reduce waste. | Catalysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.